[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
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Overview
Description
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a methylisoxazole ring, and a pyridylpiperazinyl ketone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the dichlorophenyl group, and the attachment of the pyridylpiperazinyl ketone moiety. Common synthetic routes may involve:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Pyridylpiperazinyl Ketone Moiety: This can be done through nucleophilic substitution reactions or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL 4-(2-pyridyl)piperazine
- 3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL 4-(2-pyridyl)ketone
Uniqueness
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-13-17(19(24-28-13)18-14(21)5-4-6-15(18)22)20(27)26-11-9-25(10-12-26)16-7-2-3-8-23-16/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGDCADBISBUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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